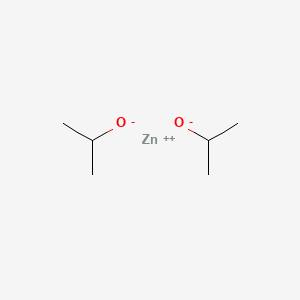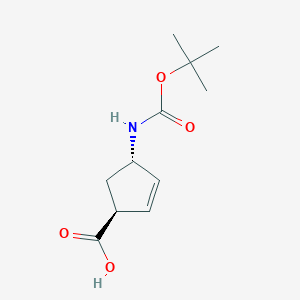
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride
Overview
Description
“4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number 1313012-28-0 . It has a molecular weight of 281.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 281.13 . The InChI code is1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 , and the molecular formula is C7H7F3N2S .
Scientific Research Applications
Synthesis of Polybenzimidazoles
4-(Trifluoromethyl)benzene-1,2-diamine has been used in the synthesis of polybenzimidazoles . These polymers are known for their high thermal and chemical stability, making them suitable for a variety of applications, including fuel cells, gas separation membranes, and high-performance fibers .
Non-Covalent Organocatalysts
Benzene-1,2-diamine derivatives, including 4-(Trifluoromethyl)benzene-1,2-diamine, have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts . These catalysts are used in a variety of chemical reactions, offering advantages such as mild reaction conditions and high selectivity .
Synthesis of Aromatic Polyamides
Triphenylamine-based diamines, which include 4-(Trifluoromethyl)benzene-1,2-diamine, are important monomers for the synthesis of aromatic polyamides . These polymers have a wide range of properties and are used in many applications, including electronics, coatings, and advanced composites .
Synthesis of Fluorinated Compounds
The trifluoromethyl group in 4-(Trifluoromethyl)benzene-1,2-diamine makes it useful in the synthesis of fluorinated compounds . These compounds have unique properties due to the presence of fluorine atoms, and they are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of Dyes and Pigments
The benzene-1,2-diamine moiety in 4-(Trifluoromethyl)benzene-1,2-diamine can participate in the formation of azo dyes . These dyes are widely used in the textile industry due to their bright colors and good fastness properties .
Research and Development
As a specialty chemical, 4-(Trifluoromethyl)benzene-1,2-diamine is often used in research and development settings . It can serve as a building block in the synthesis of new compounds, or as a reagent in the study of chemical reactions .
Safety and Hazards
properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBDPLWGMGSBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzene-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B3098035.png)
![methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B3098044.png)
![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)







![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)